Okanin
Overview
Description
Okanin is a chalconoid, a type of natural phenolic compound. . The compound is known for its various biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action:
Okanin, a major flavonoid found in the herb tea Coreopsis tinctoria Nutt., primarily targets two enzymes in the human body: cytochrome P450 3A4 (CYP3A4) and cytochrome P450 2D6 (CYP2D6) . These enzymes play crucial roles in drug metabolism, making them essential for maintaining homeostasis.
- CYP3A4 : Responsible for metabolizing approximately 33% of clinical drugs, CYP3A4 is a key player in drug interactions. It converts a wide range of substrates due to its extensive specificity .
- CYP2D6 : Involved in about 25% of clinical drug metabolism, CYP2D6 also contributes significantly to drug interactions. It plays a vital role in metabolizing various medications .
Mode of Action:
This compound exerts its effects by inhibiting these enzymes. The inhibition type differs between the two:
- CYP3A4 : this compound exhibits mixed inhibition and non-competitive inhibition against CYP3A4. This means it alters the enzyme’s activity without directly competing with the substrate. The interaction between this compound and CYP3A4 is strong .
- CYP2D6 : For CYP2D6, this compound shows non-competitive inhibition. Although the interaction is still significant, it is relatively weaker than with CYP3A4 .
Biochemical Pathways:
The affected pathways include drug metabolism and clearance. By inhibiting CYP3A4 and CYP2D6, this compound alters the breakdown and elimination of various drugs. This interaction can lead to unexpected drug levels and potential adverse effects .
Pharmacokinetics:
This compound’s pharmacokinetic properties impact its bioavailability:
- Excretion : this compound is likely excreted via urine or feces, but further studies are needed to determine its exact elimination pathways .
Result of Action:
Molecularly and cellularly, this compound’s action impacts drug metabolism. By inhibiting CYP3A4 and CYP2D6, it can alter drug levels, potentially leading to therapeutic failure or toxicity. Researchers are actively studying its effects on specific drugs .
Action Environment:
Environmental factors, such as diet, co-administered drugs, and individual genetic variations, influence this compound’s efficacy and stability. Caution is advised when consuming this compound-containing products, especially alongside medications metabolized by CYP3A4 or CYP2D6 .
Biochemical Analysis
Biochemical Properties
Okanin interacts with several enzymes and proteins. It has been found to strongly inhibit Cytochrome P450 3A4 (CYP3A4) and Cytochrome P450 2D6 (CYP2D6), which are key enzymes involved in drug metabolism . The interaction between this compound and these enzymes has been determined by enzyme kinetics, multispectral technique, and molecular docking .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to attenuate cognitive impairment in bilateral common carotid artery occlusion (BCCAO) mice, inhibit neuronal loss and microglial activation, decrease NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome activation, and increase miR-7 expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to both the tyrosine and partial ATP binding sites of the enzyme, preventing substrate binding . Furthermore, it has been found to inhibit the TLR4/NF-κB signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function. For instance, it has been found to attenuate cognitive impairment in BCCAO mice .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in BCCAO mice, this compound was administered at a dose of 10 mg per kg per day .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to inhibit CYP3A4 and CYP2D6 activities, which are key enzymes involved in drug metabolism .
Transport and Distribution
Its high affinity for PfTyrRS, as confirmed by bio-layer interferometry (BLI), suggests that it may be transported and distributed within cells via specific transporters or binding proteins .
Subcellular Localization
Molecular dynamics (MD) simulations have highlighted the stable conformation of this compound within PfTyrRS and its sustained binding to the enzyme .
Preparation Methods
Okanin can be synthesized through several methods. One common synthetic route involves the condensation of appropriate aldehydes and ketones under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the chalcone structure . Industrial production methods may involve the extraction of this compound from natural sources like Bidens pilosa, followed by purification processes to isolate the compound in its pure form .
Chemical Reactions Analysis
Okanin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to interact with cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, through mixed and non-competitive inhibition . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Okanin has a wide range of scientific research applications. In chemistry, it is studied for its potential as an inhibitor of various enzymes, including cytochrome P450 enzymes . In biology, this compound is investigated for its anti-inflammatory and antioxidant properties . In medicine, it shows promise as a potential therapeutic agent for conditions such as malaria, due to its inhibitory activity against Plasmodium falciparum tyrosyl-tRNA synthetase . Additionally, this compound is used in the food industry as a natural antioxidant .
Comparison with Similar Compounds
Okanin is similar to other chalcones, such as 3-penten-2-one, which also possesses an α-β unsaturated carbonyl group . this compound is unique in its strong inhibitory activity against specific enzymes and its potential therapeutic applications. Other similar compounds include flavonoids like quercetin and myricetin, which also exhibit enzyme inhibition and antioxidant properties .
Properties
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-10(9-3-6-12(18)15(21)14(9)20)4-1-8-2-5-11(17)13(19)7-8/h1-7,17-21H/b4-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBNFGRTUCCBTK-DAFODLJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
484-76-4, 38081-56-0 | |
Record name | Okanin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=484-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Okanin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC93087 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93087 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | OKANIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R55YLB39F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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